1-Pyridin-2-ylmethanone oxime tosylate
Description
Significance of Oxime Tosylates in Modern Organic Synthesis
Oxime tosylates are highly versatile and significant intermediates in modern organic synthesis. Their importance stems primarily from the transformation of the hydroxyl group of an oxime into a tosylate (-OTs), which is an excellent leaving group. wikipedia.orgmasterorganicchemistry.com This activation facilitates a variety of synthetically useful transformations that are otherwise difficult to achieve.
The most prominent reactions involving oxime tosylates are the Beckmann and Neber rearrangements. The Beckmann rearrangement transforms ketoxime tosylates into N-substituted amides or lactams (from cyclic ketoximes), a fundamental reaction for creating nitrogen-containing frameworks in pharmaceuticals and natural products. blogspot.comwikipedia.orgchemicalbook.com The industrial synthesis of Nylon-6, for example, involves the rearrangement of cyclohexanone (B45756) oxime. blogspot.comnumberanalytics.com The reaction is initiated by converting the oxime's hydroxyl into a good leaving group, such as a tosylate, which promotes the migratory insertion of a carbon substituent onto the nitrogen atom. wikipedia.orgaksci.com
Alternatively, under basic conditions, ketoxime tosylates can undergo the Neber rearrangement to furnish α-amino ketones. sigmaaldrich.comorgsyn.org These products are valuable building blocks for the synthesis of various nitrogen-containing heterocyclic compounds and other biologically active molecules. organicreactions.org The reaction proceeds through the formation of an azirine intermediate, which is subsequently hydrolyzed. sigmaaldrich.com The choice between the Beckmann and Neber rearrangement pathways can often be controlled by the reaction conditions, adding to the synthetic utility of the oxime tosylate precursor. Furthermore, the fragmentation of certain oxime tosylates provides access to nitriles, another key functional group in organic chemistry. aksci.com
Overview of Pyridine-Based Oxime Derivatives in Chemical Literature
Pyridine-based oxime derivatives represent a significant class of compounds in chemical literature, largely due to the versatile chemical properties imparted by the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with various metal ions, which makes these oximes and their derivatives useful in coordination chemistry and catalysis. nih.gov The electronic properties of the pyridine ring, which can be tuned by substituents, also influence the reactivity of the attached oxime functional group.
Pyridine oxime derivatives are recognized for a wide spectrum of biological activities, including antiviral and antimicrobial properties. nih.gov They are also extensively studied as reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents. The nucleophilic nature of the oxime group is crucial for this activity.
In synthetic chemistry, pyridine oximes serve as precursors to a variety of nitrogen-containing heterocycles. The presence of the pyridine nitrogen can direct or influence the outcome of reactions such as the Beckmann and Neber rearrangements, sometimes leading to unique reactivity compared to their simple aryl counterparts. The synthesis of pyridines themselves can even be achieved using α,β-unsaturated oximes and alkynes under transition metal catalysis, highlighting the foundational role of the oxime moiety in constructing complex heterocyclic systems.
Rationale for Focused Investigation of 1-Pyridin-2-ylmethanone Oxime Tosylate
The focused investigation of 1-Pyridin-2-ylmethanone oxime tosylate, specifically the derivative of 2-acetylpyridine (B122185), is driven by its unique structural features which suggest distinctive reactivity. The placement of the nitrogen atom at the 2-position of the pyridine ring, immediately adjacent to the oxime-bearing carbon, creates a bidentate chelation site. This structural motif allows for potential intramolecular coordination of the pyridine nitrogen to a metal center or its participation in reaction mechanisms, which can significantly influence the stereochemical and regiochemical outcomes of transformations like the Beckmann and Neber rearrangements.
Studying this specific isomer allows for a direct comparison with its 3- and 4-pyridyl counterparts, such as 4-acetylpyridine (B144475) oxime tosylate. The electronic and steric differences between these isomers are expected to lead to different stabilities and reaction pathways. For instance, substrates with electron-donating groups can be unstable and prone to Beckmann rearrangement. The proximity of the pyridine nitrogen in the 2-position can alter the electron density at the iminyl carbon and the stability of reaction intermediates, potentially favoring one rearrangement pathway over another or enabling novel transformations not observed in the other isomers. A focused study on this compound is therefore critical for elucidating the nuanced effects of the pyridine nitrogen's position on the reactivity of oxime tosylates, thereby expanding the synthetic chemist's toolkit for creating complex nitrogen-containing molecules.
Historical Context of Oxime Reactivity in Organic Transformations
The study of oximes dates back to the late 19th century, with their first reported synthesis occurring in 1882. blogspot.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting their C=N-OH functional group. orgsyn.org Shortly after their discovery, their synthetic potential began to be explored, leading to one of the most classic name reactions in organic chemistry. In 1886, German chemist Ernst Otto Beckmann discovered that treating ketoximes with acidic reagents induced a rearrangement to form amides. chemicalbook.com This transformation, now known as the Beckmann rearrangement, quickly became a cornerstone of organic synthesis for carbon-nitrogen bond formation.
Another pivotal discovery in oxime reactivity came in 1926, when Peter W. Neber and Adolf von Friedolsheim reported that oxime tosylates could be converted into α-amino ketones under basic conditions. sigmaaldrich.com This reaction, the Neber rearrangement, provided a complementary method to the Beckmann rearrangement, allowing access to a different, yet equally valuable, class of synthetic intermediates. organicreactions.org These foundational discoveries established oxime tosylates as key reactive intermediates, where the course of the reaction—rearrangement to an amide or an α-amino ketone—could be dictated by the choice of acidic or basic conditions.
Detailed Research Findings
The synthesis of the target compound, 1-Pyridin-2-ylmethanone oxime tosylate, begins with the formation of its precursor, 1-(Pyridin-2-yl)ethanone oxime, from the reaction of 2-acetylpyridine with hydroxylamine (B1172632). The subsequent reaction of this oxime with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the final tosylate product. A detailed, analogous procedure for the isomeric 4-acetylpyridine oxime tosylate has been published in Organic Syntheses, providing a reliable template for this preparation.
Physicochemical Properties of Pyridyl Ethanone Oxime Tosylates
The following table summarizes known and predicted properties for the target compound and its precursor. Data for the well-characterized 4-pyridyl isomer is included for comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-(Pyridin-2-yl)ethanone oxime | 1758-54-9 | C₇H₈N₂O | 136.15 | Data not available | Data not available |
| 1-Pyridin-2-ylmethanone oxime tosylate | 74209-50-0 | C₁₄H₁₄N₂O₃S | 290.34 | Data not available | 441.9 ± 47.0 (Predicted) |
| (E)-4-Acetylpyridine oxime | 37575-67-0 | C₇H₈N₂O | 136.15 | 154–157 | Data not available |
| (E)-4-Acetylpyridine oxime tosylate | 74209-52-2 | C₁₄H₁₄N₂O₃S | 290.34 | 79–81 | Data not available |
Note: "1-Pyridin-2-ylmethanone oxime tosylate" is used here to refer to the tosylate of 2-acetylpyridine oxime.
Spectral Data
No experimentally determined spectral data for 1-Pyridin-2-ylmethanone oxime tosylate was found in the searched literature. However, the spectral characteristics can be inferred from related structures. The precursor, phenyl-2-pyridinyl-methanone oxime, has been characterized by mass spectrometry. aksci.com Furthermore, detailed NMR data exists for the isomeric (E)-4-acetylpyridine oxime, where the E and Z isomers show distinct OH proton resonances at δ 11.65 and 10.97, respectively, in DMSO-d₆. For a related pyridin-1(2H)-ylacrylate, characteristic IR peaks include 1715 (C=O), 1638 (C=C), and 1169 (S=O) cm⁻¹, and ¹H NMR signals show the tosyl methyl group at δ 2.40 ppm.
| Compound Name | Spectral Data Highlights |
| 1-Pyridin-2-ylmethanone oxime tosylate | Data not available in searched literature. Expected data would include: ¹H NMR signals for pyridyl, tosyl, and methyl protons; ¹³C NMR signals for all unique carbons; IR absorption bands for C=N, S=O, and C-S bonds; and a molecular ion peak in mass spectrometry corresponding to the molecular weight. |
| (E)-4-Acetylpyridine oxime | ¹H NMR (DMSO-d₆): δ 11.65 (s, 1H, OH) |
| Ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate | ¹H NMR (CDCl₃): δ 7.88 (d, 2H), 7.27 (d, 2H), 2.40 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 142.5, 140.7, 133.6, 129.4, 126.5, 21.6. IR (cm⁻¹): 1715, 1369, 1169. |
Properties
Molecular Formula |
C14H16N2O4S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8N2O.C7H8O3S/c1-6(9-10)7-4-2-3-5-8-7;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,10H,1H3;2-5H,1H3,(H,8,9,10)/b9-6+; |
InChI Key |
GMAONNAQAOKGIG-MLBSPLJJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\O)/C1=CC=CC=N1 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyridin 2 Ylmethanone Oxime Tosylate
Established Synthetic Pathways for the Compound
The formation of 1-pyridin-2-ylmethanone oxime tosylate, more systematically named pyridine-2-carbaldehyde, O-tosyl oxime, involves the creation of an oxime from pyridine-2-carbaldehyde, followed by the tosylation of the oxime's hydroxyl group.
Conventional Multistep Syntheses from Pyridine-2-carbaldehyde
A common and well-established route to pyridine-2-carbaldehyde oxime tosylate begins with the synthesis of the corresponding oxime from pyridine-2-carbaldehyde. This two-step process involves first the oximation of the aldehyde, followed by the tosylation of the resulting pyridine-2-carbaldehyde oxime.
The initial step, the formation of pyridine-2-carbaldehyde oxime, is typically achieved by reacting pyridine-2-carbaldehyde with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, in a suitable solvent. The reaction is often carried out in the presence of a base to neutralize the acid released from the hydroxylamine salt. A representative procedure, analogous to the synthesis of the 4-isomer, involves stirring pyridine-2-carbaldehyde with hydroxylamine hydrochloride in a solvent like methanol (B129727) at room temperature. researchgate.netchemscene.com
Once the pyridine-2-carbaldehyde oxime is synthesized and isolated, the second step is the introduction of the tosylate group. This is a standard procedure in organic synthesis where the hydroxyl group of the oxime acts as a nucleophile, attacking the sulfur atom of p-toluenesulfonyl chloride (TsCl). masterorganicchemistry.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. masterorganicchemistry.comnih.gov The choice of base and reaction conditions is crucial, as the use of pyridine as a solvent can sometimes lead to the formation of an insoluble pyridinium (B92312) salt, potentially slowing the reaction. nih.gov
A potential complication in the tosylation of pyridine-containing alcohols is the possibility of the tosylate acting as a leaving group, being displaced by the chloride ion generated in the reaction to form the corresponding chloride. masterorganicchemistry.comnih.gov This side reaction is influenced by the electronic properties of the pyridine ring. nih.gov
Synthesis via Direct Tosylation of 1-Pyridin-2-ylmethanone Oxime
The direct tosylation of pre-existing 1-pyridin-2-ylmethanone oxime (pyridine-2-carbaldehyde oxime) is a primary method for obtaining the target compound. This approach is contingent on the availability of the starting oxime. The reaction conditions are similar to those described in the multistep synthesis, involving the treatment of the oxime with p-toluenesulfonyl chloride in the presence of a base.
A reported method for the tosylation of aldoximes involves their adsorption onto silica (B1680970) gel prior to reaction with tosyl chloride and triethylamine in a solvent like chloroform (B151607) at room temperature. tandfonline.com While the primary goal of this particular study was the subsequent conversion to nitriles without isolating the tosylate, it demonstrates a viable method for the formation of the tosylated intermediate. tandfonline.com Another study on the tosylation of a different oxime system reported the successful isolation of the tosylated oxime in a moderate yield of 32% by reacting the oxime with p-toluenesulfonyl chloride and triethylamine in dichloromethane (B109758) at room temperature, though the major product was the corresponding nitrile (56%). This highlights the competitive nature of the elimination reaction to form the nitrile, especially under reflux conditions.
It is important to note that pyridine-substituted tosyl oximes can be thermally sensitive, with some exhibiting onset temperatures for decomposition in the range of 40–50 °C, indicating potential energetic properties. researchgate.net
One-Pot Synthetic Approaches
One-pot syntheses, which combine multiple reaction steps into a single procedure without the isolation of intermediates, offer an efficient alternative for the preparation of compounds. In the context of 1-pyridin-2-ylmethanone oxime tosylate, a one-pot approach would typically involve the in situ formation of the oxime from pyridine-2-carbaldehyde and hydroxylamine, followed by the addition of tosyl chloride and a base.
While specific literature detailing the one-pot synthesis and isolation of 1-pyridin-2-ylmethanone oxime tosylate is not prevalent, procedures for the one-pot conversion of aldehydes to other functional groups via this intermediate are known. For example, a one-pot synthesis of amides from aldehydes proceeds through the formation of a nitrile intermediate, which is generated from the reaction of the aldehyde with hydroxylamine hydrochloride, followed by the in situ formation and subsequent reaction of the tosylate. orgsyn.org Similarly, the conversion of aldoximes to nitriles can be achieved in one pot by forming the tosylate, which then undergoes elimination, often facilitated by microwave irradiation. tandfonline.com These examples suggest that 1-pyridin-2-ylmethanone oxime tosylate can be readily generated in a one-pot fashion, even if it is often used directly in subsequent transformations rather than being isolated.
Precursor Chemistry and Starting Material Considerations
The successful synthesis of 1-pyridin-2-ylmethanone oxime tosylate relies on the availability and purity of its key precursors: pyridine-2-carbaldehyde and a suitable tosylating agent.
Preparation of 1-Pyridin-2-ylmethanone Oxime Precursors
The primary precursor for the target molecule is pyridine-2-carbaldehyde oxime . This compound is synthesized from pyridine-2-carbaldehyde .
Pyridine-2-carbaldehyde , also known as picolinaldehyde, can be prepared through the oxidation of its corresponding alcohol, 2-pyridinemethanol, or the methyl-substituted precursor, 2-methylpyridine (B31789) (2-picoline). tandfonline.com A classical synthetic route involves the rearrangement of 2-picoline N-oxide in the presence of acetic anhydride (B1165640) to form the acetate (B1210297) of 2-pyridinemethanol. This acetate is then hydrolyzed to the alcohol, which is subsequently oxidized to yield pyridine-2-carbaldehyde. researchgate.net
Once pyridine-2-carbaldehyde is obtained, it is converted to pyridine-2-carbaldehyde oxime . This is a standard condensation reaction with hydroxylamine or its salts. researchgate.net A typical laboratory procedure involves reacting the aldehyde with hydroxylamine hydrochloride in a solvent such as methanol or ethanol, often with a base like sodium hydroxide (B78521) or triethylamine to neutralize the generated HCl. researchgate.netnih.gov
| Precursor | Starting Material(s) | Key Reagents |
| Pyridine-2-carbaldehyde | 2-Picoline N-oxide | Acetic anhydride, then an oxidizing agent |
| Pyridine-2-carbaldehyde | 2-Pyridinemethanol | Oxidizing agent |
| Pyridine-2-carbaldehyde oxime | Pyridine-2-carbaldehyde | Hydroxylamine hydrochloride, Base (e.g., NaOH, Triethylamine) |
Strategies for Tosylate Group Introduction
The introduction of the tosylate group is achieved through the reaction of the oxime's hydroxyl group with a tosylating agent.
The most common tosylating agent is p-toluenesulfonyl chloride (TsCl) . masterorganicchemistry.comnih.gov The reaction is an O-acylation where the oxygen of the oxime's hydroxyl group attacks the electrophilic sulfur atom of TsCl, leading to the displacement of the chloride ion. masterorganicchemistry.com
A crucial component of this reaction is the use of a base. Pyridine is frequently used, both as a solvent and as a base to neutralize the HCl formed during the reaction. masterorganicchemistry.comyoutube.comTriethylamine is another common base used for this purpose. organic-chemistry.org The choice of base can influence the reaction rate and the solubility of byproducts. nih.gov
It is important to consider that the tosylate group is an excellent leaving group. nih.gov In some cases, particularly with pyridine derivatives, the newly formed tosylate can be displaced by the chloride ion from the tosyl chloride reagent, resulting in the formation of the corresponding chloride as an undesired byproduct. masterorganicchemistry.comnih.gov The reaction conditions, therefore, need to be carefully controlled to favor the formation and isolation of the desired tosylate.
| Reagent | Role | Common Bases |
| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent | Pyridine, Triethylamine |
Reactivity Profiles and Transformational Pathways
Beckmann Rearrangement Chemistry
The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms an oxime into an N-substituted amide. adichemistry.com For 1-Pyridin-2-ylmethanone oxime tosylate, this rearrangement offers a route to synthesize amides derived from the migration of either the phenyl or the pyridin-2-yl group. The tosylate group serves as an excellent leaving group, often allowing the reaction to proceed under milder conditions than those requiring strong acids to protonate the oxime hydroxyl. reddit.com
Mechanistic Investigations of the Beckmann Rearrangement
The generally accepted mechanism for the Beckmann rearrangement of an oxime tosylate begins with the departure of the tosylate anion. This departure is prompted by the migration of one of the groups attached to the oxime carbon to the electron-deficient nitrogen atom. This migration is concerted with the cleavage of the N-O bond, which avoids the formation of a high-energy nitrene intermediate. organic-chemistry.org
This concerted step results in the formation of a nitrilium ion. In this intermediate, the positive charge is shared between the carbon and nitrogen atoms through resonance. researchgate.net The more stable resonance structure places the positive charge on the carbon atom. researchgate.net In the presence of water or another nucleophile, the nitrilium ion is attacked, leading to an imidate intermediate after deprotonation. Tautomerization of the imidate then yields the final, stable amide product. wikipedia.org Computational studies on similar systems have shown that solvent molecules can play a crucial role in stabilizing the transition states involved in this process. wikipedia.org
Stereochemical Aspects and Migratory Aptitudes
The Beckmann rearrangement is known for its high degree of stereospecificity. The group that is positioned anti (trans) to the leaving group on the oxime nitrogen is the one that migrates. wikipedia.orgstackexchange.com This is a result of the concerted mechanism where the migrating group approaches the nitrogen from the side opposite to the departing leaving group, in a process analogous to an SN2 reaction. stackexchange.com
For an unsymmetrical ketoxime like 1-pyridin-2-ylmethanone oxime, two geometric isomers exist (E and Z), and the product of the rearrangement depends on which isomer is used. The migratory aptitude of the groups (phenyl vs. pyridin-2-yl) generally influences which isomer is more reactive or preferentially formed, but the anti-migration rule governs the outcome for a given isomer. stackexchange.commasterorganicchemistry.com
In the context of pyridin-2-yl containing substrates, the reaction can be complicated. Under acidic conditions, the pyridine (B92270) nitrogen can be protonated, which makes the adjacent pyridin-2-yl group strongly electron-withdrawing. This effect can retard or even prevent its migration. nih.gov Consequently, the phenyl group would be expected to migrate preferentially, assuming it is in the anti-position to the tosylate group. The relative migratory aptitude generally follows the order of hydrogen > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. adichemistry.com
Table 1: Factors Influencing Migration in the Beckmann Rearrangement of 1-Pyridin-2-ylmethanone Oxime Tosylate
| Factor | Description | Expected Outcome for 1-Pyridin-2-ylmethanone Oxime Tosylate |
| Stereochemistry | The group anti to the tosylate leaving group migrates. wikipedia.orgstackexchange.com | The product is determined by the specific (E) or (Z) isomer of the starting oxime. |
| Electronic Effects | Electron-donating groups generally have a higher migratory aptitude. | The phenyl group is generally a better migrating group than simple alkyls. adichemistry.com |
| Substrate Specifics | Protonation of the pyridine ring under acidic conditions deactivates it towards migration. nih.gov | Migration of the phenyl group is favored, provided it is anti to the leaving group. |
Nucleophile-Intercepted Beckmann Fragmentation (NuBFr) Reactions
In addition to the classical rearrangement to an amide, oxime tosylates can undergo a competing reaction known as the Beckmann fragmentation. This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org A variation of this is the Nucleophile-Intercepted Beckmann Fragmentation (NuBFr), where fragmentation is initiated and a nucleophile traps a reactive intermediate. nih.gov
While the standard Beckmann rearrangement involves the migration of a group to the nitrogen, the NuBFr reaction involves the fragmentation of the C-C bond alpha to the oxime, generating a nitrile and an electrophilic species that is then trapped by a nucleophile. nih.gov This reaction pathway is less common than the rearrangement and often requires specific substrates and conditions. nih.gov For 1-Pyridin-2-ylmethanone oxime tosylate, this would lead to the formation of benzonitrile (B105546) (if the phenyl group migrates and fragments) or 2-cyanopyridine (B140075) (if the pyridin-2-yl group migrates and fragments), along with a pyridin-2-yl or phenyl cation, respectively, which would then be trapped. The viability of this pathway depends heavily on the stability of the formed carbocation and the reaction conditions. adichemistry.com
Promoters like MsCl can facilitate NuBFr, leading to products incorporating the nucleophile from the promoter (e.g., chloride). rsc.org The mechanism is believed to proceed through an aziridinium (B1262131) intermediate in some cases, which is then opened by the nucleophile. nih.govrsc.org
Heterogeneous and Homogeneous Catalysis in Beckmann Rearrangements
The Beckmann rearrangement can be catalyzed by a wide range of homogeneous and heterogeneous catalysts, often allowing for milder reaction conditions than traditional strong acids. nih.govnih.gov
Homogeneous Catalysis:
Lewis Acids: Various Lewis acids, such as HgCl₂, ZnCl₂, and AlCl₃, have been shown to catalyze the Beckmann rearrangement. nih.gov For instance, a mercury(II) complex has been used to promote the rearrangement of various ketoximes to amides under relatively mild conditions. nih.gov
Phosphorus Reagents: Reagents like phenyl dichlorophosphate (B8581778) can induce the rearrangement at room temperature. However, for a pyridine-containing substrate, the reaction was observed to fail, likely due to the formation of a hydrochloride salt with the pyridine nitrogen, which deactivates the substrate. nih.gov
Ionic Liquids: Acidic ionic liquids, such as N-methyl-imidazolium hydrosulfate, have been employed as both solvent and catalyst for the Beckmann rearrangement, promoting a greener reaction pathway. nih.gov
Heterogeneous Catalysis:
Solid Acids: Materials like zeolites, silica (B1680970) gel, and polyphosphoric acid are common heterogeneous catalysts. adichemistry.com
Metal Oxides: A combination of aluminosilicate (B74896) materials and phosphorus pentoxide has been used in solvent-free ball milling conditions. researchgate.net
Organic Acids: Naturally occurring organic acids like tartaric acid and citric acid have been used as effective promoters under solvent-free thermal or microwave conditions. researchgate.net
The choice of catalyst can significantly impact the reaction's efficiency and selectivity, and for a substrate like 1-Pyridin-2-ylmethanone oxime tosylate, non-acidic or carefully chosen acidic catalysts would be necessary to avoid deactivation through pyridine protonation. nih.gov
Neber Rearrangement and Related Rearrangements
The Neber rearrangement is another key transformation of oxime tosylates, which occurs under basic conditions and yields α-amino ketones. wikipedia.org This reaction provides a distinct synthetic outcome compared to the acid-catalyzed Beckmann rearrangement.
Base-Catalyzed Rearrangements of Oxime Tosylates
The Neber rearrangement is the primary base-catalyzed pathway for oxime tosylates like 1-Pyridin-2-ylmethanone oxime tosylate. wikipedia.org The mechanism begins with the abstraction of an α-proton (a proton on the carbon adjacent to the oxime group) by a strong base, such as an alkoxide. This generates a carbanion. wikipedia.orgnumberanalytics.com
The resulting carbanion then displaces the tosylate leaving group in an intramolecular nucleophilic substitution, forming a strained three-membered ring intermediate called an azirine. wikipedia.org Subsequent hydrolysis of the azirine ring, which is readily attacked by water, leads to the formation of the final α-amino ketone product. wikipedia.org For 1-Pyridin-2-ylmethanone oxime tosylate, this reaction would be expected to yield α-amino-α-phenyl-2-pyridinylethanone, assuming the proton is abstracted from the carbon bridging the phenyl and pyridinyl groups. It is important to note that the Beckmann rearrangement can sometimes occur as a side reaction under the conditions of the Neber rearrangement. wikipedia.org
Table 2: Comparison of Beckmann and Neber Rearrangements for 1-Pyridin-2-ylmethanone Oxime Tosylate
| Feature | Beckmann Rearrangement | Neber Rearrangement |
| Conditions | Acidic (e.g., H₂SO₄, Lewis acids) adichemistry.com | Basic (e.g., NaOEt, KOtBu) wikipedia.org |
| Key Intermediate | Nitrilium ion wikipedia.org | Azirine wikipedia.org |
| Product | N-substituted amide adichemistry.com | α-amino ketone wikipedia.orgnumberanalytics.com |
| Bond Formation | C-N bond formed via group migration to N | C-N bond formed in an azirine ring, then hydrolyzed |
| Side Reactions | Beckmann fragmentation wikipedia.org | Beckmann rearrangement wikipedia.org |
Mechanistic Intermediates in Neber Rearrangement
The Neber rearrangement of ketoxime O-sulfonates, such as 1-Pyridin-2-ylmethanone oxime tosylate, is a well-established method for the synthesis of α-amino ketones. The reaction proceeds through a series of key mechanistic intermediates. The process is initiated by the treatment of the oxime tosylate with a base. fiveable.meresearchgate.netwikipedia.org
The first crucial intermediate is a carbanion , formed by the abstraction of an α-proton by the base. For 1-Pyridin-2-ylmethanone oxime tosylate, this involves the deprotonation of the methylene (B1212753) carbon adjacent to the pyridyl ring. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent pyridyl group.
This carbanion then undergoes an intramolecular nucleophilic displacement of the tosylate leaving group. This step results in the formation of a highly strained, three-membered heterocyclic intermediate known as a 2H-azirine . researchgate.netresearchgate.net This intermediate is a cornerstone of the Neber rearrangement mechanism. The formation of the 2H-azirine is typically the rate-determining step of the sequence.
Finally, the 2H-azirine intermediate is subjected to hydrolysis, usually under acidic conditions. This hydrolysis proceeds via protonation of the azirine nitrogen, followed by nucleophilic attack of water, leading to the opening of the strained ring and ultimately yielding the corresponding α-amino ketone after tautomerization. fiveable.meresearchgate.netwikipedia.org In the case of 1-Pyridin-2-ylmethanone oxime tosylate, this product would be 2-amino-1-(pyridin-2-yl)ethan-1-one.
It is important to note that the Beckmann rearrangement can be a competing side reaction under certain conditions. fiveable.meresearchgate.net
Fragmentation Reactions
The fragmentation of oxime tosylates is a significant reaction pathway that competes with the Neber and Beckmann rearrangements. wikipedia.org This pathway, often referred to as the Beckmann fragmentation, is particularly favored when the structure of the oxime can support the formation of a stable carbocation. wikipedia.orgunizin.orgyoutube.com For 1-Pyridin-2-ylmethanone oxime tosylate, fragmentation would involve the cleavage of the carbon-carbon bond between the carbonyl carbon and the methylene group.
The reaction is typically promoted by acids or reagents like thionyl chloride, which facilitate the departure of the leaving group. unizin.orgyoutube.com Under these conditions, the fragmentation of 1-Pyridin-2-ylmethanone oxime tosylate would be expected to yield two primary products: pyridin-2-yl cyanide (2-cyanopyridine) and a carbocation derived from the other fragment. The stability of the resulting carbocation is a key determinant of this pathway's favorability. unizin.orgyoutube.com In this specific case, the other fragment would be a methyl group, which does not form a stable carbocation, suggesting that fragmentation might be less favored compared to substrates with tertiary or benzylic α-carbons.
The general conditions that promote Beckmann fragmentation over rearrangement include the use of non-polar solvents and reagents that can effectively stabilize the departing carbocation. unizin.org
| Starting Material | Expected Fragmentation Products | Driving Force |
|---|---|---|
| 1-Pyridin-2-ylmethanone oxime tosylate | Pyridin-2-yl cyanide + [CH₃]⁺ (hypothetical) | Formation of a stable nitrile |
Several factors influence the competition between fragmentation and other reaction pathways like the Neber and Beckmann rearrangements for oxime tosylates.
Carbocation Stability: The single most important factor is the stability of the carbocation that would be formed upon fragmentation. wikipedia.orgyoutube.com Substrates with α-quaternary carbons, α-tertiary carbons, or those that can form resonance-stabilized carbocations (e.g., benzylic or allylic) are highly prone to fragmentation. For 1-Pyridin-2-ylmethanone oxime tosylate, the α-carbon is primary, which does not lead to a particularly stable carbocation, thus potentially disfavoring this pathway compared to rearrangement.
Stereochemistry: The stereochemistry of the oxime (syn or anti to the leaving group) is critical for the Beckmann rearrangement but less so for fragmentation. unizin.orgcapes.gov.br The anti-periplanar arrangement required for rearrangement may not be the lowest energy conformation, and if a stable carbocation can be formed, fragmentation may dominate regardless of the initial stereochemistry.
Solvent and Reagents: The choice of solvent and promoting reagent plays a crucial role. unizin.org Protic solvents can stabilize ionic intermediates, potentially favoring rearrangement, while non-polar aprotic solvents might favor the concerted fragmentation process. Strong Lewis acids or protic acids are often used to induce these reactions.
Presence of Heteroatoms: The presence of heteroatoms, such as sulfur or oxygen at the α- or β-position, can significantly influence the reaction outcome, often promoting fragmentation through stabilization of the resulting carbocationic fragment. youtube.comcapes.gov.br
Radical Chemistry Involving 1-Pyridin-2-ylmethanone Oxime Tosylate
Oxime tosylates can serve as precursors for the generation of nitrogen-centered radicals, specifically iminyl radicals . researchgate.netorganic-chemistry.orgrsc.org The N-O bond in oxime derivatives is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate an iminyl radical and a tosyl radical. researchgate.net
Photolysis, particularly using visible light in the presence of a photosensitizer (photoredox catalysis), is a modern and mild method for generating these radicals. researchgate.netorganic-chemistry.org The process can involve either an oxidative or reductive quenching cycle of the photocatalyst. For an oxime tosylate, a single-electron transfer (SET) to the molecule could lead to the fragmentation of the N-O bond, releasing the iminyl radical.
Once generated, the iminyl radical from 1-Pyridin-2-ylmethanone oxime tosylate is a highly reactive intermediate. Iminyl radicals are known to undergo a variety of transformations, including intramolecular cyclizations (e.g., onto an aromatic ring or an alkene), hydrogen atom transfer (HAT) reactions, and intermolecular additions. researchgate.netrsc.orgnih.gov The specific pathway taken would depend on the subsequent reaction conditions and the presence of other reactive species. For example, in the absence of other trapping agents, the pyridyl iminyl radical could potentially undergo cyclization onto the pyridine ring, leading to the formation of fused heterocyclic systems.
| Method | Description | Key Intermediate |
|---|---|---|
| Photolysis (UV or Visible Light) | Homolytic cleavage of the N-O bond induced by light, often with a photosensitizer. | Iminyl Radical |
| Thermolysis | Cleavage of the N-O bond at elevated temperatures. | Iminyl Radical |
| Redox-Initiated Fragmentation | Single-electron transfer (SET) from a reductant or to an oxidant, leading to N-O bond cleavage. | Iminyl Radical |
Role as Radical Scavengers in Organic Transformations
Extensive literature searches did not yield specific research findings or detailed data on the role of 1-Pyridin-2-ylmethanone oxime tosylate as a radical scavenger in organic transformations. While the broader class of oximes and their derivatives can generate iminoxyl radicals, which participate in various radical-mediated reactions, specific studies detailing the radical scavenging or trapping capabilities of 1-Pyridin-2-ylmethanone oxime tosylate are not available in the reviewed scientific literature. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.govnih.govnih.govyoutube.comyoutube.commasterorganicchemistry.comchemscene.comacs.orgmdpi.comyoutube.comyoutube.com
The general chemistry of oxime radicals involves their generation from oxime precursors through oxidation. beilstein-journals.orgbeilstein-journals.org These iminoxyl radicals are known to participate in intramolecular reactions such as cyclizations via C-H bond cleavage or addition to double bonds. beilstein-journals.orgbeilstein-journals.org However, this describes the reactivity of the radical species itself, rather than the precursor acting as a scavenger for other radicals.
No data tables or specific research findings could be compiled for the radical scavenging properties of 1-Pyridin-2-ylmethanone oxime tosylate due to the absence of relevant studies.
Mechanistic Elucidations and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reactivity of molecules, offering deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For pyridine (B92270) oxime derivatives, DFT calculations have been instrumental in understanding their stability, electronic properties, and reaction pathways.
The primary reaction pathways available to ketoxime tosylates like 1-Pyridin-2-ylmethanone oxime tosylate are the Beckmann rearrangement and the Neber rearrangement. researchgate.netnih.gov DFT calculations have been employed to map out the potential energy surfaces for these transformations, identifying the key intermediates and transition states involved.
The Beckmann rearrangement of a ketoxime tosylate is a well-documented acid-catalyzed conversion into an N-substituted amide. testbook.comresearchgate.net The reaction is initiated by the departure of the tosylate group, which is an excellent leaving group, followed by the migration of the group anti-periplanar to the N-O bond. stackexchange.com For 1-Pyridin-2-ylmethanone oxime tosylate, this would involve the migration of either the pyridin-2-yl group or the other substituent attached to the carbonyl carbon. Computational studies on analogous systems, such as acetophenone (B1666503) oxime, have shown that this rearrangement can proceed through a concerted or a stepwise mechanism involving a nitrilium ion intermediate. testbook.com The transition state for the migration step is characterized by a three-membered ring-like structure where the migrating group bridges the carbon and nitrogen atoms.
The competing Neber rearrangement occurs under basic conditions and leads to the formation of an α-amino ketone. nih.gov The mechanism involves the initial deprotonation at the α-carbon to form a carbanion, which then displaces the tosylate group in an intramolecular nucleophilic substitution to form a highly strained 2H-azirine intermediate. nih.govwikipedia.org Subsequent hydrolysis of the azirine yields the final α-amino ketone. nih.gov DFT calculations are crucial in determining the geometry and stability of the transient azirine intermediate and the transition state leading to its formation. mdpi.commdpi.com
Computational studies have explored the geometric and energetic profiles of possible pathways for reactions involving pyridyl oximes. For instance, DFT calculations on the reactivity of coordinated 2-pyridyl oximes have revealed the potential for unprecedented cross-coupling reactions, highlighting the diverse reactivity of this class of compounds. wikipedia.org
For the Beckmann rearrangement , computational studies on acetophenone oxime have modeled the reaction in the presence of acidic solvents. testbook.com These calculations reveal a multi-step process with distinct energetic barriers for each step. For example, in a model using H+(CH3COOH)3, a three-step process involving π- and σ-type complexes was identified. testbook.com The activation energy for the key migration step is a critical factor in determining the reaction rate.
In the Neber rearrangement , the formation of the 2H-azirine intermediate is a high-energy process due to the significant ring strain of the three-membered ring. mdpi.commdpi.com DFT calculations can quantify this strain energy and the activation barrier for the intramolecular cyclization. The subsequent hydrolysis of the azirine to the α-amino ketone is typically a lower-energy process.
The table below presents hypothetical energetic data for the key steps in the Beckmann and Neber rearrangements of an aromatic oxime tosylate, based on data from analogous systems. These values illustrate the typical energy changes involved.
| Reaction Step | Transformation | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG (kcal/mol) |
| Beckmann (Migration) | Oxime Tosylate → Nitrilium Ion | 15-25 | Variable |
| Neber (Cyclization) | Carbanion → 2H-Azirine | 10-20 | Positive (unstable intermediate) |
| Neber (Hydrolysis) | 2H-Azirine → α-Amino Ketone | 5-15 | Negative (favorable) |
Note: These values are illustrative and would need to be specifically calculated for 1-Pyridin-2-ylmethanone oxime tosylate.
Reaction coordinate analysis also helps in understanding the competition between the Beckmann and Neber rearrangements. The choice of reaction conditions (acidic vs. basic) is paramount in directing the reaction down one pathway over the other by altering the relative energies of the key intermediates and transition states.
A key challenge in the reactions of unsymmetrical ketoxime tosylates, such as 1-Pyridin-2-ylmethanone oxime tosylate, is predicting the selectivity of the reaction, particularly the migratory aptitude of the different groups in the Beckmann rearrangement.
The Beckmann rearrangement is highly stereospecific: the group that is anti to the tosylate leaving group is the one that migrates. testbook.comstackexchange.com This stereochemical requirement is a consequence of the need for the migrating group's orbital to have a favorable overlap with the developing empty orbital on the nitrogen atom as the N-O bond breaks. stackexchange.com Therefore, the stereochemistry of the starting oxime tosylate dictates the structure of the resulting amide. If a mixture of (E)- and (Z)-oxime isomers is used, a mixture of amide products can be expected.
In cases where the stereochemistry is not fixed or can be isomerized under the reaction conditions, the intrinsic migratory aptitude of the groups comes into play. Generally, for the Beckmann rearrangement, the migratory aptitude follows the order: aryl > alkyl. For substituted aryl groups, electron-donating groups on the migrating aryl ring can accelerate the rearrangement. Computational studies can quantify these electronic effects and predict which group is more likely to migrate by calculating the activation energies for the migration of each group. For 1-Pyridin-2-ylmethanone oxime tosylate, a key question would be the relative migratory aptitude of the pyridin-2-yl group compared to the other substituent. The electron-withdrawing nature of the pyridine nitrogen could potentially decrease the migratory aptitude of the pyridin-2-yl group compared to a simple phenyl group.
DFT calculations can also predict the outcome of competing reaction pathways. For instance, under basic conditions, the Neber rearrangement might compete with other base-mediated reactions. By calculating the activation barriers for all possible pathways, a prediction can be made about the major product that will be formed under a given set of conditions.
Structure-Reactivity Relationship (SAR) Studies for Oxime Tosylates
Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For oxime tosylates, SAR studies focus on how changes in the substituents on the oxime and the nature of the sulfonate ester affect the rate and outcome of reactions like the Beckmann and Neber rearrangements.
The reactivity of oxime tosylates is significantly influenced by several structural factors:
The nature of the leaving group: The tosylate group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized. Other sulfonate esters, such as mesylates and brosylates, are also effective leaving groups and their relative reactivity can be correlated with their leaving group ability.
Substituents on the migrating group: In the Beckmann rearrangement, the electronic properties of the migrating group have a profound effect on the reaction rate. Electron-donating groups on an aromatic ring that is migrating will stabilize the positive charge that develops in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups will retard the reaction.
Substituents on the non-migrating group: The nature of the group that does not migrate can also influence the reaction, primarily through steric effects that might affect the conformation of the molecule and the ease of approach of reagents.
The presence of the pyridine ring: In 1-Pyridin-2-ylmethanone oxime tosylate, the pyridine ring introduces specific electronic and steric effects. The nitrogen atom in the pyridine ring is a basic site and can be protonated under acidic conditions, which would significantly alter the electronic properties of the pyridin-2-yl group, likely making it a much poorer migrating group in the Beckmann rearrangement.
The following table summarizes the expected effects of different structural modifications on the reactivity of oxime tosylates in the Beckmann rearrangement.
| Structural Modification | Effect on Reactivity | Rationale |
| More electron-donating substituent on migrating aryl group | Increased rate | Stabilization of the positive charge in the transition state. |
| More electron-withdrawing substituent on migrating aryl group | Decreased rate | Destabilization of the positive charge in the transition state. |
| Bulkier non-migrating group | May decrease rate | Steric hindrance may destabilize the transition state. |
| Protonation of the pyridine ring | Decreased migratory aptitude of the pyridin-2-yl group | The positively charged pyridinium (B92312) group is strongly electron-withdrawing. |
SAR studies are crucial for optimizing reaction conditions and for designing substrates that will selectively undergo a desired transformation. By systematically varying the structure of the oxime tosylate and observing the effect on reactivity, a predictive model can be developed. Computational methods play a key role in modern SAR studies by allowing for the calculation of various electronic and steric parameters that can be correlated with experimentally observed reactivity.
Coordination Chemistry and Ligand Design Principles
1-Pyridin-2-ylmethanone Oxime Tosylate as a Ligand Precursor
1-Pyridin-2-ylmethanone oxime tosylate serves as a precursor to the active ligand, 1-pyridin-2-ylmethanone oxime. In coordination chemistry, the tosylate group functions as a leaving group, allowing the oxime moiety to become available for coordination to a metal center. The fundamental structure of 1-pyridin-2-ylmethanone oxime, featuring a pyridine (B92270) ring linked to an oxime group, makes it an effective chelating agent.
The oxime group (C=N-OH) and the nitrogen atom of the pyridine ring provide two key donor sites for metal ion coordination. This bifunctionality is central to its role as a versatile ligand. Both the neutral oxime (as 1-pyridin-2-ylmethanone oxime) and its deprotonated form, the oximato anion (1-pyridin-2-ylmethanonate oximate), can participate in complex formation, leading to a wide array of coordination compounds with varying properties and structures. researchgate.netmdpi.com The inherent versatility of the 2-pyridyl oxime framework allows for the construction of complexes ranging from simple mononuclear species to complex polynuclear clusters. mdpi.com
Metal Complexation Strategies and Resulting Coordination Modes
The coordination chemistry of 2-pyridyl oximes is rich and varied, with the ligands demonstrating remarkable flexibility in how they bind to metal ions. researchgate.netmdpi.com This adaptability gives rise to numerous coordination modes, which can be systematically described using notations such as the Harris notation. mdpi.comnih.gov These varied binding strategies enable the synthesis of a broad spectrum of metal complexes with tailored structural features. mdpi.com
The oxime group itself is a versatile coordinating moiety. It can bind to metal ions in a monodentate fashion through either its nitrogen or oxygen atom. More significantly, it can act as a bridging ligand, linking two or more metal centers. This bridging can occur through the nitrogen and oxygen atoms of the oximato group, a common feature in the formation of polynuclear complexes. researchgate.net The table below summarizes some of the crystallographically confirmed coordination modes for oxime and oximato groups. mdpi.com
| Harris Notation | Description of Coordination Mode |
| 1.0010 | Monodentate coordination through the oxime nitrogen. |
| 1.0001 | Monodentate coordination through the oxime oxygen. |
| 2.1011 | Bridging mode where the oximato group links two metal ions. |
| 1.0011 | A mode representing one formally oximato group and one formally neutral oxime group. mdpi.com |
This table presents a selection of possible coordination modes for the oxime/oximato functional group based on established crystallographic data. mdpi.com
A predominant coordination mode for 1-pyridin-2-ylmethanone oxime and related ligands is N,N'-bidentate chelation. researchgate.net In this arrangement, the ligand forms a stable five-membered ring with the metal ion by coordinating through both the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. researchgate.netcapes.gov.br This chelating behavior is fundamental to the formation of many stable mononuclear and polynuclear complexes. For instance, in dibromobis(1-(2-pyridinyl)ethanone oxime)nickel(II), the ligand coordinates to the nickel(II) center via the pyridine and oxime nitrogens. capes.gov.br Similarly, cadmium(II) and zinc(II) complexes often feature this N,N'-bidentate chelation. researchgate.net
The versatile coordination behavior of 2-pyridyl oximes facilitates the synthesis of both mononuclear and dinuclear metal complexes. mdpi.comresearchgate.net Mononuclear complexes typically arise when the ligand acts as a terminal, bidentate chelating agent. researchgate.netcapes.gov.br
| Metal Ion | Ligand | Resulting Complex Type | Reference |
| Nickel(II) | 1-(2-pyridinyl)ethanone oxime | Mononuclear Octahedral | capes.gov.br |
| Cadmium(II) | Phenyl 2-pyridyl ketoxime | Mononuclear | researchgate.net |
| Manganese(II) | Methyl(2-pyridyl)ketone oxime | Dinuclear | researchgate.net |
| Iron(II)/Iron(III) | Methyl(2-pyridyl)ketone oximate | Dinuclear Mixed-Valence | researchgate.net |
This table provides examples of mono- and dinuclear complexes formed with ligands structurally related to 1-Pyridin-2-ylmethanone oxime.
Reactivity of Coordinated 1-Pyridin-2-ylmethanone Oxime Tosylate Ligands
The act of coordinating a ligand to a metal center can significantly alter the ligand's own reactivity. This phenomenon, where the metal ion induces or promotes transformations of the coordinated ligand, is a growing area of research in the chemistry of 2-pyridyl oximes. researchgate.netat.ua
Coordination to a metal ion can dramatically change the electronic properties of the 1-pyridin-2-ylmethanone oxime ligand. For example, coordination to a platinum(II) center has been shown to decrease the pKa value of an oxime ligand, making the oxime proton more acidic. at.ua This facilitates the deprotonation of the oxime to the oximato form, which can then engage in different bonding modes. at.ua
In some cases, the metal ion can template more complex reactions. For instance, the reaction of a related dioxime ligand, (1E,2E)-1,2-di(pyridine-2yl)ethane-1,2-dione dioxime, with copper(II) nitrate (B79036) results in an in-situ intramolecular cyclization of the dioxime moiety to form a furoxan ring within the coordinated ligand. mdpi.com Such transformations highlight how the metal center can be used not just as a structural scaffold but also as a reagent to promote novel reactivity within the ligand itself. mdpi.com
Intramolecular Redox Reactions within Metal-Oxime Complexes
A key aspect of this phenomenon lies in the potential for the pyridyl oxime ligand to be "redox non-innocent." rsc.orguef.firesearchgate.netresearchgate.net This means that the ligand itself can exist in different oxidation states, acting as an electron reservoir that can either accept or donate electrons during a chemical transformation. The oxidation state of the metal center can, in turn, be influenced by the redox state of the ligand.
Several factors govern the likelihood and nature of intramolecular redox reactions in these complexes:
The Nature of the Metal Ion: The inherent redox potential of the coordinated metal ion is a primary determinant. Metals with multiple stable oxidation states, such as iron, copper, and cobalt, are more likely to engage in intramolecular electron transfer with the pyridyl oxime ligand. analis.com.myresearchgate.net
The Coordination Environment: The geometry of the complex and the nature of other co-ligands can significantly modulate the redox potentials of both the metal and the oxime ligand, thereby influencing the thermodynamic driving force for electron transfer.
The Role of the Tosylate Anion: While often considered a non-coordinating counter-ion, the tosylate group can influence the redox properties of the complex through secondary interactions, such as hydrogen bonding or by affecting the crystal packing and, consequently, the electronic communication between metal centers in the solid state. Although direct participation in the redox process is less common, its presence can subtly tune the electronic environment. researchgate.net
Research in this area often involves electrochemical studies, such as cyclic voltammetry, to probe the redox behavior of the metal-oxime tosylate complexes. analis.com.my These studies can reveal the potentials at which electron transfer events occur and help to elucidate whether these processes are metal-centered or ligand-centered.
| Metal Ion | Observed Redox Process | Technique | Reference |
| Iron (Fe) | Fe(II) ⇌ Fe(III) | Cyclic Voltammetry | analis.com.my |
| Copper (Cu) | Cu(I) ⇌ Cu(II) | Cyclic Voltammetry | analis.com.my |
| Nickel (Ni) | Ni(II) ⇌ Ni(I) | Cyclic Voltammetry | analis.com.my |
The study of these intramolecular redox reactions is not merely of academic interest. The ability to control the flow of electrons within a molecule is a cornerstone for the development of new catalysts, molecular switches, and materials with tunable magnetic and optical properties.
Rational Design Principles for Novel Metal-Oxime Tosylate Complexes
The rational design of novel metal-oxime tosylate complexes is a strategic endeavor that leverages our understanding of coordination chemistry to create materials with desired functionalities. The modular nature of these complexes, comprising a metal ion, the pyridyl oxime ligand, and a tosylate counter-ion, allows for a systematic approach to tuning their properties.
Key principles guiding the rational design include:
Ligand Modification: The 1-Pyridin-2-ylmethanone oxime scaffold can be systematically modified to fine-tune the electronic and steric properties of the resulting complexes. For instance, the introduction of electron-donating or electron-withdrawing substituents on the pyridine ring can alter the ligand's electron density and, consequently, its coordination strength and the redox potential of the metal center. uef.fi
Control of Supramolecular Architecture: The tosylate counter-ion, along with other non-covalent interactions like hydrogen bonding and π-π stacking involving the pyridyl rings, plays a crucial role in directing the self-assembly of the complexes in the solid state. rsc.orgresearchgate.net By carefully selecting solvents and reaction conditions, it is possible to guide the formation of discrete molecules, one-dimensional chains, two-dimensional layers, or even three-dimensional metal-organic frameworks (MOFs). rsc.org The resulting architecture can have a profound impact on the material's properties, such as porosity, stability, and cooperative effects between metal centers.
| Design Parameter | Influence on Complex Properties | Example Application |
| Ligand Substitution | Modifies electronic properties and steric hindrance. | Tuning catalytic activity. |
| Metal Ion Choice | Determines coordination geometry and redox/magnetic properties. | Creating single-molecule magnets or redox catalysts. |
| Supramolecular Assembly | Controls dimensionality and porosity. | Gas storage and separation in MOFs. |
Catalytic Applications and Organic Synthesis Intermediates
Role as Intermediates in Advanced Organic Synthesis
As a versatile building block, 1-Pyridin-2-ylmethanone oxime tosylate is primarily employed as a reactive intermediate, facilitating the construction of more complex molecular architectures. The tosylate group functions as an excellent leaving group, activating the oxime moiety for subsequent rearrangements or cyclization reactions.
1-Pyridin-2-ylmethanone oxime tosylate is a classic precursor for the synthesis of amides through the Beckmann rearrangement. This reaction is a fundamental transformation in organic chemistry for converting ketoximes into substituted amides. wikipedia.orglibretexts.org The process is initiated by the conversion of the oxime's hydroxyl group into a better leaving group, a role fulfilled by the tosylate moiety in this compound. wikipedia.orgwikipedia.org
The mechanism involves the migration of the group anti-periplanar to the tosylate leaving group on the nitrogen atom. organic-chemistry.org For a ketoxime like 1-Pyridin-2-ylmethanone oxime, this rearrangement results in the formation of a substituted amide. If the starting material were a cyclic ketoxime, the rearrangement would lead to a ring-expanded product known as a lactam. wikipedia.org While the Beckmann rearrangement is the primary pathway, the Neber rearrangement, which converts a ketoxime into an alpha-aminoketone, can sometimes be a competing side reaction for oxime sulfonates. wikipedia.orgsynarchive.com
| Starting Material | Reaction | Key Intermediate | Product |
|---|---|---|---|
| 1-Pyridin-2-ylmethanone oxime tosylate | Beckmann Rearrangement | Nitrilium ion | Substituted Amide |
The activation of the oxime group by tosylation renders the molecule a potent precursor for constructing elaborate heterocyclic frameworks. The activated N-O bond can be cleaved under various conditions to initiate cyclization cascades. Research has demonstrated that pyridyl oximes with activated hydroxyl groups (e.g., as pivaloates, acetates, or similar esters which function like tosylates) are versatile substrates in metal-catalyzed reactions.
For instance, Rh(III)-catalyzed coupling of α,β-unsaturated oxime esters with alkenes or alkynes serves as a powerful method for synthesizing substituted pyridines and dihydropyridines. nih.govnih.govnih.gov Similarly, synergistic copper and iminium catalysis can achieve the condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes to furnish a variety of pyridine (B92270) derivatives. acs.org In another unique transformation, the reaction of pyridine-2-chloroxime, an activated pyridyl oxime, with zinc(II) nitrate (B79036) results in the formation of a complex di(2-pyridyl)furoxan heterocyclic system. mdpi.com These examples highlight the potential of 1-Pyridin-2-ylmethanone oxime tosylate as a building block, where the tosylate group enables the initial C-H activation or bond cleavage required to initiate the synthesis of complex heterocycles.
| Precursor Type | Catalyst/Conditions | Reactant | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| α,β-Unsaturated O-pivaloyl oxime | Rh(III) Complex | Alkyne | Pyridine | nih.gov |
| α,β-Unsaturated O-pivaloyl oxime | Rh(III) Complex | Alkene | 2,3-Dihydropyridine | nih.gov |
| O-acetyl ketoxime | Copper(I) / Secondary Amine | α,β-Unsaturated aldehyde | Pyridine | acs.org |
| Pyridine-2-chloroxime | Zinc(II) Nitrate | Self-condensation/rearrangement | Di(2-pyridyl)furoxan | mdpi.com |
Based on a review of available scientific literature, the application of 1-Pyridin-2-ylmethanone oxime tosylate specifically for the synthesis of conjugated polyene motifs is not a commonly documented or established synthetic route.
Catalytic Activity of 1-Pyridin-2-ylmethanone Oxime Tosylate and its Derived Species
Beyond its role as a stoichiometric intermediate, species derived from 1-Pyridin-2-ylmethanone oxime tosylate can participate in catalytic cycles, particularly in the realm of modern photochemistry.
While the compound itself is not typically recognized as a catalyst, its derived pyridinium (B92312) salts can engage in transition-metal-free catalytic processes. Certain reactions can be activated by visible light through the formation of a charge-transfer (CT) complex between an electron-deficient pyridinium salt and an electron-rich component in the reaction mixture. nih.gov This light-activated CT complex can initiate a chemical transformation without the need for a separate transition metal or organic dye photocatalyst. Therefore, a pyridinium salt formed from 1-Pyridin-2-ylmethanone oxime tosylate could potentially serve as a precursor in such a catalytic system. nih.gov
The most significant catalytic role for derivatives of 1-Pyridin-2-ylmethanone oxime tosylate is in the field of photo-redox catalysis. The pyridine nitrogen can be readily converted into a pyridinium salt, which is an excellent substrate for photo-redox transformations. rsc.orgnih.gov These pyridinium salts can act as radical precursors under visible light irradiation. nih.gov
The catalytic cycle can be initiated in two primary ways:
With a Photocatalyst: An excited-state photocatalyst, such as an iridium complex, can engage in a single-electron transfer with the pyridinium salt to generate a radical species that drives the desired reaction. rsc.orgnih.gov
Direct Photoexcitation: In some cases, the pyridinium salt itself can form a charge-transfer complex that absorbs visible light directly, leading to the formation of radicals without an external photocatalyst. nih.gov
These photochemically generated radicals, derived from pyridinium precursors, have been utilized in a variety of powerful organic transformations, including the enantioselective α-alkylation of aldehydes and C-N cross-coupling reactions to form phenol-pyridinium salts. nih.govnih.gov
| Precursor | Activation Method | Transformation | Significance | Reference |
|---|---|---|---|---|
| N-Amidopyridinium Salt | Photocatalyst (Iridium) | Cascade Radical Addition/Rearrangement | Stereoselective formation of β-amino spiro ketones | rsc.org |
| Phenol and Pyridine | Dual EDA Complex and Iridium Photocatalysis | C-N Cross-Coupling | Synthesis of novel phenol-pyridinium salts | nih.gov |
| Amino Acid-Derived Pyridinium Salt | Visible Light (Charge-Transfer Complex) | Enantioselective α-Alkylation of Aldehydes | Metal-free, stereoconvergent C-C bond formation | nih.gov |
Acid-Catalyzed Reactions
Oxime tosylates are well-known substrates for acid-catalyzed rearrangements, primarily the Beckmann rearrangement. This reaction transforms an oxime into an amide. wikipedia.org In the case of 1-Pyridin-2-ylmethanone oxime tosylate, the tosylate group is an excellent leaving group, facilitating the rearrangement under acidic conditions. The reaction is initiated by the protonation of the oxime nitrogen, followed by the migration of the group anti-periplanar to the N-O bond.
The two possible products of the Beckmann rearrangement of 1-Pyridin-2-ylmethanone oxime tosylate would be N-phenyl-picolinamide or picolinanilide, depending on which group (the pyridyl or the phenyl group) migrates. The migratory aptitude generally follows the order: aryl > alkyl. Therefore, the migration of the phenyl group is typically favored.
Another potential acid-catalyzed reaction is the Neber rearrangement, which converts a ketoxime into an α-amino ketone. This reaction proceeds via the formation of an azirine intermediate and is often considered a side reaction to the Beckmann rearrangement. wikipedia.org
Table 1: Potential Acid-Catalyzed Rearrangement Products of 1-Pyridin-2-ylmethanone Oxime Tosylate
| Rearrangement Type | Migrating Group | Product |
| Beckmann | Phenyl | N-Phenyl-picolinamide |
| Beckmann | Pyridyl | Picolinanilide |
| Neber | - | α-Amino-phenyl-2-pyridylketone |
Applications as Reagents for Specific Transformations
The reactivity of the oxime tosylate group makes 1-Pyridin-2-ylmethanone oxime tosylate a potential reagent for various synthetic transformations.
Alkyl Amination Reactions
While direct alkyl amination reactions involving 1-Pyridin-2-ylmethanone oxime tosylate are not specifically documented, the Neber rearrangement provides a pathway to α-amino ketones, which are valuable precursors for the synthesis of various nitrogen-containing compounds. The resulting α-amino ketone can undergo further reactions, such as reductive amination, to yield more complex amines.
Functionalization Strategies for Diverse Molecular Scaffolds
The pyridyl and phenyl groups of 1-Pyridin-2-ylmethanone oxime tosylate offer sites for further functionalization. The pyridine ring can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring towards this reaction. However, activation of the pyridine ring, for instance, through N-oxidation, can facilitate substitution reactions.
Furthermore, the core structure can be incorporated into larger molecular scaffolds. The synthesis of various heterocyclic compounds often utilizes oximes and their derivatives as starting materials. clockss.orgresearchgate.net For example, the oxime nitrogen can participate in cyclization reactions to form nitrogen-containing heterocycles. The photocatalytic properties of related di(pyridin-2-yl)methanone (DPM) suggest that the core structure can be involved in redox processes, potentially enabling novel functionalization strategies under photocatalytic conditions. acs.orgacs.org
Advanced Synthetic Strategies and Derivative Chemistry
Functionalization of the Pyridine (B92270) Ring for Tuned Reactivity
Direct and selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the ring's electron-deficient nature, which deactivates it towards common electrophilic aromatic substitution reactions. rsc.orgresearchgate.net However, several strategies have been developed to introduce substituents onto the pyridine core, thereby tuning the electronic and steric properties of derivatives of 1-pyridin-2-ylmethanone oxime.
One of the most effective methods is N-activation . The basic nitrogen atom of the pyridine can be quaternized by reacting with activating agents like acyl chlorides, alkyl chloroformates, or triflic anhydride (B1165640). uiowa.edubohrium.com This process generates a pyridinium (B92312) salt, which significantly increases the electrophilicity of the ring, making it susceptible to nucleophilic attack at the C2 and C4 positions. mdpi.com Another approach involves the use of Lewis acids, such as zinc-based catalysts, which coordinate to the pyridine nitrogen and activate the ring towards nucleophilic aromatic substitution and conjugate addition. nih.govbath.ac.uksemanticscholar.org
Transition-metal catalysis offers a powerful tool for direct C-H functionalization, avoiding the need for pre-functionalized substrates. researchgate.netbeilstein-journals.org Palladium, rhodium, and other transition metals can catalyze the coupling of the pyridine ring with a variety of partners. For instance, ligand-assisted, palladium-catalyzed C-H arylation can selectively introduce aryl groups at the meta-position (C3). beilstein-journals.org Ortho-alkylation (C2) has been achieved using heterobimetallic complexes. beilstein-journals.org These methods allow for the precise installation of functional groups that can alter the reactivity and properties of the final molecule.
Alternative strategies bypass direct functionalization in favor of constructing the substituted pyridine ring from acyclic precursors. rsc.orgdntb.gov.ua Multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, allow for the assembly of highly substituted pyridines from simpler building blocks like aldehydes, β-ketoesters, and ammonia (B1221849) sources. nih.govresearchgate.netnih.gov
| Strategy | Description | Typical Reagents/Catalysts | Target Position(s) | Reference |
|---|---|---|---|---|
| N-Activation (Sacrificial Activator) | Temporary quaternization of the pyridine nitrogen to increase electrophilicity, followed by nucleophilic addition and regeneration of the aromatic ring. | Triflic anhydride, Acyl chlorides, Chloroformates | C2, C4, C6 | uiowa.edubohrium.com |
| Lewis Acid Activation | Coordination of a Lewis acid to the pyridine nitrogen to activate the ring towards nucleophiles. | Zn(II)-based acids | C2, C4 | nih.govsemanticscholar.org |
| Transition-Metal Catalyzed C-H Functionalization | Direct coupling of C-H bonds on the pyridine ring with various substrates. | Pd(OAc)₂, Rh complexes | C2, C3, C4 | researchgate.netbeilstein-journals.org |
| Ring Synthesis | Construction of the functionalized pyridine ring from acyclic precursors. | Aldehydes, β-ketoesters, malononitrile, ammonium (B1175870) acetate (B1210297) | Polysubstituted | nih.govnih.gov |
Modifications of the Oxime Moiety for Enhanced Properties
The oxime group itself is a reactive handle that can be transformed into a variety of other functional groups. Research into the reactivity of coordinated 2-pyridyl oximes has revealed pathways for significant structural modification. mdpi.commdpi.comresearchgate.net
A key strategy for C-functionalization of the oxime involves its conversion to a pyridine-2-chloroxime (an imidoyl chloride) via chlorination, often using reagents like N-chlorosuccinimide (NCS). mdpi.com This chloroxime is a valuable intermediate, as the chlorine atom can act as a leaving group. mdpi.com In a notable metal-mediated reaction, two molecules of a 2-pyridyl nitrile oxide, generated in situ from the chloroxime, can undergo an unprecedented cross-coupling reaction to form a di(2-pyridyl)furoxan (a 1,2,5-oxadiazole-2-oxide derivative). mdpi.combohrium.comresearchgate.net This transformation represents a profound alteration of the original oxime structure, creating a new heterocyclic system.
Other modifications of the oxime group include:
Reduction : The C=NOH group can be reduced to an amine (R-CH-NH₂) using various reducing agents.
Oxidation : Oxidation can regenerate the parent carbonyl compound (a ketone in this case) or, under more aggressive conditions, lead to other products. mdpi.com
Rearrangement : The Beckmann rearrangement, typically initiated by converting the hydroxyl into a good leaving group (like the tosylate), transforms the ketoxime into an N-substituted amide. ijprajournal.com
These transformations allow for the conversion of the 1-pyridin-2-ylmethanone oxime scaffold into a diverse array of other compound classes, including new heterocyclic systems, amides, and amines.
| Modification Type | Intermediate/Reagent | Resulting Structure | Significance | Reference |
|---|---|---|---|---|
| C-Functionalization via Cross-Coupling | Pyridine-2-chloroxime / 2-Pyridyl nitrile oxide | Di(2-pyridyl)furoxan | Creates a new, complex heterocyclic system from the oxime moiety. | mdpi.combohrium.comresearchgate.net |
| Beckmann Rearrangement | Acid or other activating agent | N-substituted amide | Classic transformation of ketoximes into amides. | ijprajournal.com |
| Reduction | Hydride reagents or catalytic hydrogenation | Primary amine | Converts the oxime into a valuable amine functional group. | mdpi.com |
| Oxidative Cleavage | Oxidizing agents | Parent ketone | Regenerates the initial carbonyl compound. | mdpi.com |
Exploration of Different Leaving Groups beyond Tosylate
The tosylate group in 1-pyridin-2-ylmethanone oxime tosylate serves as an excellent leaving group, primarily to facilitate reactions like the Beckmann rearrangement or the Neber rearrangement. The effectiveness of these reactions hinges on the conversion of the oxime's hydroxyl group into a group that readily departs. masterorganicchemistry.com While tosylates (OTs) are common, research has explored a variety of other activating groups to modulate reactivity, improve yields, or enable milder reaction conditions.
The Beckmann rearrangement can be promoted by a range of Brønsted and Lewis acids, which function by protonating the hydroxyl group or forming an adduct that is a better leaving group. numberanalytics.com Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅) are frequently used alternatives that generate highly reactive intermediates in situ. masterorganicchemistry.com
Furthermore, other sulfonate esters, such as mesylates (methanesulfonates, -OMs), can be used. O-acyl derivatives, formed by reacting the oxime with acyl chlorides or anhydrides, also serve as effective precursors. One study systematically compared O-acyl derivatives for a reductive cleavage reaction and found that the pivalate (B1233124) ester provided superior yields compared to acetate or benzoate (B1203000) esters, highlighting that the choice of leaving group can be fine-tuned for specific transformations.
| Leaving Group/Activating Reagent | Abbreviation/Formula | Typical Application | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride (forms Tosylate) | TsCl | Beckmann, Neber Rearrangements | rsc.org |
| Methanesulfonyl chloride (forms Mesylate) | MsCl | Beckmann Rearrangement | masterorganicchemistry.com |
| Phosphorus pentachloride | PCl₅ | Beckmann Rearrangement | masterorganicchemistry.com |
| Thionyl chloride | SOCl₂ | Beckmann Rearrangement | masterorganicchemistry.com |
| Acetic anhydride (forms Acetate) | Ac₂O | Beckmann Rearrangement | masterorganicchemistry.com |
| Pivaloyl chloride (forms Pivalate) | PivCl | Reductive Cleavage |
Synthesis of Chiral Derivatives for Asymmetric Synthesis Applications
Introducing chirality into the 1-pyridin-2-ylmethanone oxime framework is of great interest for applications in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. acs.orghkbu.edu.hk A highly successful and modular approach involves the synthesis of pyridine-oxazoline (PyBox) ligands. rsc.orgwikipedia.org These C₂-symmetric ligands are prized for their ability to form well-defined complexes with a variety of metals, creating effective chiral catalysts. nih.govsigmaaldrich.com
The synthesis of a chiral PyBox-type derivative related to the target compound would typically involve the condensation of a pyridine dicarbonyl precursor, such as 2,6-pyridinedicarboxylic acid or its dinitrile, with a chiral amino alcohol. wikipedia.org Since the chirality is sourced from the readily available chiral amino alcohol (often derived from the chiral pool of amino acids), a wide variety of enantiomerically pure ligands can be produced. wikipedia.orgdiva-portal.org
Once synthesized, these chiral pyridine-containing ligands have been successfully employed in numerous asymmetric reactions, including:
Hydrosilylation of ketones sigmaaldrich.com
Negishi cross-couplings nih.gov
Aldol and Mannich-type reactions wikipedia.org
Enantioselective C-H borylation acs.org
This strategy provides a robust pathway to chiral derivatives that can function as valuable ligands in the synthesis of enantiomerically enriched molecules. acs.orgdiva-portal.org
| Chiral Ligand Type | General Synthetic Strategy | Source of Chirality | Key Applications | Reference |
|---|---|---|---|---|
| Pyridine-bis(oxazoline) (PyBox) | Condensation of a pyridine-2,6-dicarbonyl derivative with a chiral amino alcohol. | Chiral amino alcohols (e.g., from valine, phenylalanine) | Asymmetric hydrosilylation, allylic alkylation, Negishi coupling. | rsc.orgwikipedia.orgnih.gov |
| Chiral Pyridine N-Oxides | Oxidation of a chiral pyridine precursor. | Chiral substituents on the pyridine ring. | Lewis base organocatalysis, allylation reactions. | researchgate.net |
| Chiral Bipyridines | Modular synthesis from chiral pool precursors. | Chiral pool (e.g., carbohydrates, terpenes) | Enantioselective addition of organozincs to aldehydes. | diva-portal.org |
Mechanochemical Approaches for Environmentally Benign Synthesis
In line with the principles of green chemistry, mechanochemical methods provide a solvent-free or solvent-assisted pathway for the synthesis of oximes, including the precursor to 1-pyridin-2-ylmethanone oxime tosylate. numberanalytics.com These techniques involve the use of mechanical energy, such as grinding in a mortar and pestle or milling in a ball mill, to initiate and sustain chemical reactions. nih.govbohrium.comresearchgate.net
The synthesis of ketoximes has been successfully demonstrated by grinding the parent ketone with hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium hydroxide) or a catalyst. rsc.orgresearchgate.net This approach offers several advantages over traditional solution-based methods:
Reduced Solvent Waste : Reactions are often run neat or with only a few drops of a liquid assistant, drastically cutting down on solvent use and disposal. researchgate.net
Increased Efficiency : Reaction times are often significantly shorter, sometimes taking only minutes at room temperature. nih.govbohrium.com
Simplicity : The experimental setup is simple, and workup is often straightforward, involving simple filtration and washing. bohrium.com
Various catalysts, including bismuth(III) oxide (Bi₂O₃) and KF/nano-γ-Al₂O₃, have been shown to be effective under these solvent-free conditions, yielding the desired oxime products in excellent yields. nih.govrsc.org This methodology represents a clean, rapid, and environmentally responsible route for the preparation of the parent oxime required for subsequent tosylation. bohrium.com
| Reactants | Conditions | Catalyst/Base | Advantages | Reference |
|---|---|---|---|---|
| Ketone, Hydroxylamine hydrochloride | Grinding (mortar and pestle), room temp. | Bi₂O₃ | Solvent-free, short reaction time, high yield, non-toxic catalyst. | nih.govbohrium.com |
| Ketone, Hydroxylamine hydrochloride | Grinding (mortar and pestle), room temp., solvent-assisted | NaOH | Robust, applicable to a broad range of ketones, simple workup. | researchgate.netrsc.orgresearchgate.net |
| Phenylacetonitriles, Nitroaromatics | High-speed vibration milling | KF/nano-γ-Al₂O₃ | Solvent-free, short reaction times, moderate to excellent yields. | rsc.org |
Future Research Directions and Perspectives
Exploration of Unprecedented Reactivity Patterns and Transformations
The unique structural combination of a pyridyl ring, an oxime moiety, and a tosylate group in 1-Pyridin-2-ylmethanone oxime tosylate suggests a rich and underexplored reactive landscape. A primary avenue for future research will be the systematic investigation of its behavior under a variety of reaction conditions to uncover novel transformations.
A well-known reaction of ketoxime tosylates is the Neber rearrangement, which typically yields α-amino ketones. wikipedia.org The presence of the pyridine (B92270) ring in 1-Pyridin-2-ylmethanone oxime tosylate could significantly influence the course of this rearrangement, potentially leading to the formation of unique heterocyclic structures instead of, or in addition to, the expected product. The nitrogen atom of the pyridine ring could act as an internal nucleophile or base, steering the reaction toward unprecedented pathways.
Furthermore, the reactivity of pyridyl oximes can be significantly altered upon coordination to a metal center. mdpi.com Research has shown that coordinated oxime groups exhibit enhanced acidity and can undergo various metal-mediated transformations, including nucleophilic and electrophilic reactions, and intramolecular redox processes. mdpi.com Future studies should explore the coordination chemistry of 1-Pyridin-2-ylmethanone oxime tosylate with a range of transition metals. This could not only lead to the discovery of novel coordination complexes with interesting properties but also unlock new catalytic activities where the coordinated ligand participates directly in the transformation.
The oxidation of oximes can lead to a variety of products depending on the reagents and conditions used. lucp.net For instance, the oxidation of aldoximes can yield nitrile oxides, which are valuable synthetic intermediates for the preparation of heterocycles like isoxazoles and isoxazolines. lucp.net Investigating the oxidation of 1-Pyridin-2-ylmethanone oxime tosylate could reveal pathways to novel pyridyl-substituted heterocyclic systems.
Development of Sustainable and Eco-Friendly Synthetic Routes
The increasing demand for environmentally benign chemical processes necessitates the development of sustainable synthetic methods for 1-Pyridin-2-ylmethanone oxime tosylate. Traditional methods for oxime synthesis often involve organic solvents and may require harsh conditions. ijprajournal.comresearchgate.net Future research should focus on adopting green chemistry principles for the synthesis of this compound and its precursors.
Promising sustainable approaches include:
Aqueous-Based Synthesis: Utilizing water as a solvent is a key aspect of green chemistry. nih.gov Research into the synthesis of oximes in aqueous media, potentially catalyzed by natural acids or employing micellar catalysis, could significantly reduce the environmental impact. ijprajournal.comnih.gov
Solvent-Free and Grindstone Chemistry: Solid-state reactions, or "grindstone chemistry," offer an alternative to solvent-based methods, often leading to higher yields, shorter reaction times, and minimal waste. researchgate.net Exploring the synthesis of 1-Pyridin-2-ylmethanone oxime and its subsequent tosylation under solvent-free conditions is a promising research direction.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in organic synthesis, often with reduced energy consumption compared to conventional heating. numberanalytics.com Applying microwave-assisted techniques to the synthesis of 1-Pyridin-2-ylmethanone oxime tosylate could lead to more efficient and sustainable production.
Electrochemical Synthesis: Recent advancements have demonstrated the electrochemical synthesis of oximes from nitrate (B79036) reduction, offering a novel and sustainable route that avoids harsh reagents. acs.org Investigating the applicability of such electrochemical methods for the synthesis of pyridyl oximes could be a groundbreaking area of research.
| Sustainable Synthesis Approach | Potential Advantages |
| Aqueous-Based Synthesis | Reduced use of volatile organic compounds, non-toxic solvent. ijprajournal.comnih.gov |
| Solvent-Free/Grindstone Chemistry | Minimal waste, shorter reaction times, higher yields. researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates, reduced energy consumption. numberanalytics.com |
| Electrochemical Synthesis | Avoids harsh reagents, potential for using renewable energy sources. acs.org |
Expansion of Catalytic Scope to Broader Chemical Transformations
The pyridine and oxime functionalities in 1-Pyridin-2-ylmethanone oxime tosylate make it and its derivatives attractive candidates for use as ligands in catalysis. Pyridyl oximes are known to form stable complexes with a variety of metal ions and have been employed in coordination chemistry and catalysis. researchgate.net
Future research should aim to expand the catalytic scope of metal complexes derived from 1-Pyridin-2-ylmethanone oxime tosylate or its deprotected oxime. A key area of exploration would be in asymmetric catalysis, where chiral versions of the ligand could be used to induce enantioselectivity in a range of transformations.
Potential catalytic applications to be investigated include:
Cross-Coupling Reactions: Developing new palladium, nickel, or copper catalysts bearing pyridyl oxime ligands for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: Utilizing metal complexes of 1-Pyridin-2-ylmethanone oxime as catalysts for selective oxidation of alcohols or hydrogenation of unsaturated compounds. The electronic properties of the ligand can be tuned to modulate the reactivity of the metal center.
C-H Activation: Exploring the potential of these ligands to facilitate C-H activation reactions, a rapidly growing field in organic synthesis that allows for more direct and efficient bond formation.
Polymerization Catalysis: Investigating the use of these compounds as ancillary ligands in olefin polymerization catalysts, where the ligand structure can influence the properties of the resulting polymer.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Future research on 1-Pyridin-2-ylmethanone oxime tosylate will greatly benefit from the application of advanced computational modeling techniques.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the reaction pathways of transformations involving 1-Pyridin-2-ylmethanone oxime tosylate, such as the Neber rearrangement or metal-catalyzed reactions. nih.gov This can help in understanding the role of the pyridine ring and predicting the formation of novel products.
Predict Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of new compounds and intermediates formed in reactions.
Design Novel Catalysts: Computational screening of different metal complexes with modified pyridyl oxime ligands can help in identifying promising candidates for specific catalytic applications. The electronic and steric properties of the ligands can be systematically varied in silico to optimize catalyst performance.
Investigate Material Properties: For any new materials derived from 1-Pyridin-2-ylmethanone oxime tosylate, such as coordination polymers or functional materials, computational modeling can be used to predict their structural, electronic, and optical properties. For example, recent computational studies have investigated the mechanism of oxime metathesis for the development of dynamic polymeric networks. rsc.org
| Computational Method | Application in Research of 1-Pyridin-2-ylmethanone Oxime Tosylate |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. nih.gov |
| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvent environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or heterogeneous catalytic reactions involving the compound. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of 1-Pyridin-2-ylmethanone oxime tosylate, paving the way for new discoveries in synthetic chemistry, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
